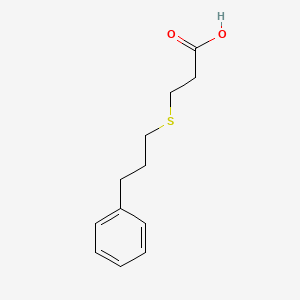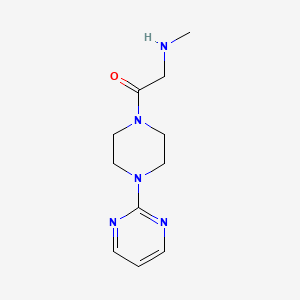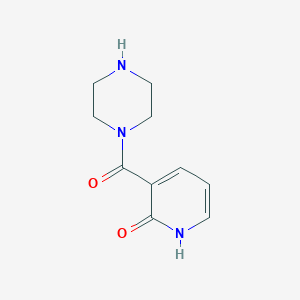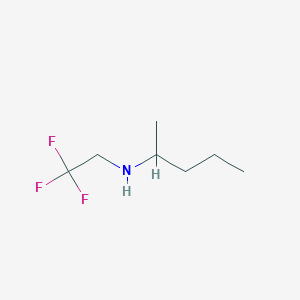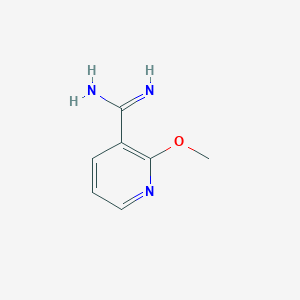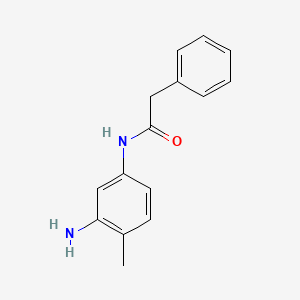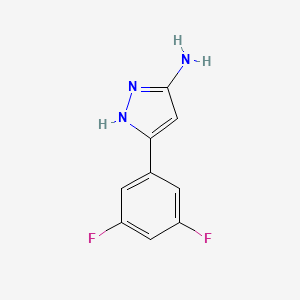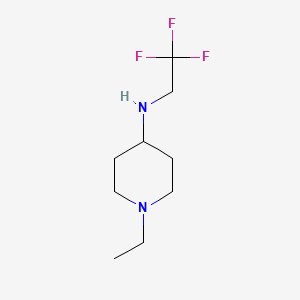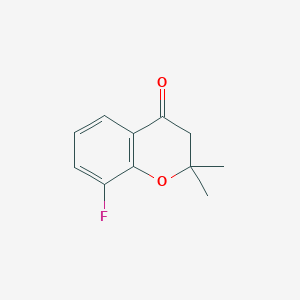
8-Fluoro-2,2-dimethylchroman-4-one
Vue d'ensemble
Description
Applications De Recherche Scientifique
Insulin Release and Smooth Muscle Relaxation
Research indicates that 2,2-Dimethylchromans, including derivatives like 8-Fluoro-2,2-dimethylchroman-4-one, act as inhibitors of insulin release from pancreatic β-cells and as relaxants of vascular smooth muscle cells. These activities are believed to be related to their interaction with specific ion channels, suggesting potential applications in managing diabetes and vascular diseases (Pirotte et al., 2017). Furthermore, fluorinated derivatives of 2,2-dimethylchromans have been studied for their impact on insulin release and smooth muscle relaxation, indicating a potential role in pharmacological interventions (Pirotte et al., 2022).
Hydrolytic Enzyme Inhibition
Fluoro ketones, a class to which this compound belongs, have been studied as inhibitors of hydrolytic enzymes like acetylcholinesterase. This suggests potential applications in neurological research and treatment, as acetylcholinesterase inhibitors are relevant in conditions like Alzheimer's disease (Gelb et al., 1985).
NH+-F Hydrogen Bonding Studies
The compound has been utilized in studying intramolecular NH-F hydrogen bonding, contributing valuable insights into the understanding of molecular interactions and structure-function relationships in chemistry (Scerba et al., 2011).
Fluorescence in Protein Interaction Studies
This compound derivatives have been used in developing fluorescent amino acids for studying protein-protein interactions. Their fluorescence properties change in different environments, making them useful in biological and chemical sensing (Loving & Imperiali, 2008).
Cancer Research and Drug Design
Certain derivatives of 2,2-dimethylchroman, structurally related to this compound, have shown potential in cancer research. They exhibit cytotoxicity against various cancer cell lines, suggesting their utility in developing novel anticancer drugs (Nagai et al., 2019).
Synthesis of Complex Biological Compounds
The 2-Dimethylchroman framework, a core component of this compound, is found in many complex natural and synthetic compounds with diverse biological activities. It is used in synthesizing compounds with antitumor, anticancer, and other therapeutic properties (Omoregbee et al., 2020).
Fluorescence and Photophysical Properties
Derivatives of this compound have been used in studying the fluorescence and photophysical properties of compounds. These studies are crucial in developing new materials for sensing and imaging applications (Uchiyama et al., 2006).
Orientations Futures
While specific future directions for 8-Fluoro-2,2-dimethylchroman-4-one are not mentioned in the search results, chromanone derivatives have been highlighted as a versatile scaffold exhibiting a wide range of pharmacological activities . More studies are required to provide the most effective and cost-effective methods to synthesize novel chromanone analogs .
Mécanisme D'action
Target of Action
8-Fluoro-2,2-dimethylchroman-4-one is a derivative of chromanone, a heterobicyclic compound that acts as a building block in medicinal chemistry . Chromanone and its analogs have been found to exhibit a wide range of pharmacological activities . .
Mode of Action
Chromanone analogs have been found to display various biological activities such as anticancer, antidiabetic, antioxidant, antimicrobial, and more . These activities suggest that these compounds likely interact with multiple targets in the body, leading to various physiological changes.
Biochemical Pathways
Chromanone analogs have been found to exhibit a wide range of pharmacological activities, suggesting that they likely affect multiple biochemical pathways .
Result of Action
Chromanone analogs have been found to exhibit a wide range of pharmacological activities, suggesting that they likely have various molecular and cellular effects .
Analyse Biochimique
Biochemical Properties
8-Fluoro-2,2-dimethylchroman-4-one plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules, influencing their activity and function. For instance, chromanone derivatives, including this compound, have been shown to exhibit antioxidant, anti-inflammatory, and antimicrobial properties . These interactions are crucial for the compound’s biological activity and therapeutic potential.
Cellular Effects
The effects of this compound on various cell types and cellular processes are profound. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. Studies have shown that chromanone derivatives can inhibit tumor necrosis factor-α (TNF-α) and other pro-inflammatory cytokines, thereby reducing inflammation and promoting cell survival . Additionally, this compound has been found to enhance antioxidant defenses in cells, protecting them from oxidative stress.
Molecular Mechanism
At the molecular level, this compound exerts its effects through various mechanisms. It binds to specific biomolecules, leading to enzyme inhibition or activation and changes in gene expression. For example, chromanone derivatives have been shown to inhibit acetylcholinesterase (AchE) and other enzymes involved in neurotransmission . This inhibition can modulate neurotransmitter levels and improve cognitive function.
Temporal Effects in Laboratory Settings
The temporal effects of this compound in laboratory settings have been studied to understand its stability, degradation, and long-term effects on cellular function. The compound has been found to be relatively stable under standard laboratory conditions, with minimal degradation over time . Long-term studies have shown that this compound can maintain its biological activity and continue to exert its effects on cellular processes.
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At low doses, the compound has been found to exhibit beneficial effects, such as reducing inflammation and oxidative stress . At high doses, it may cause toxic or adverse effects, including hepatotoxicity and nephrotoxicity. These findings highlight the importance of determining the optimal dosage for therapeutic applications.
Metabolic Pathways
This compound is involved in various metabolic pathways, interacting with enzymes and cofactors that regulate its metabolism. The compound undergoes biotransformation in the liver, where it is metabolized by cytochrome P450 enzymes . This metabolism can influence the compound’s bioavailability and therapeutic efficacy.
Transport and Distribution
The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. The compound can accumulate in certain tissues, such as the liver and kidneys, where it exerts its biological effects . Understanding the transport and distribution of this compound is crucial for optimizing its therapeutic potential.
Subcellular Localization
The subcellular localization of this compound can influence its activity and function. The compound has been found to localize in various cellular compartments, including the cytoplasm and mitochondria . This localization is mediated by targeting signals and post-translational modifications that direct the compound to specific organelles. The subcellular localization of this compound is essential for its biological activity and therapeutic potential.
Propriétés
IUPAC Name |
8-fluoro-2,2-dimethyl-3H-chromen-4-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H11FO2/c1-11(2)6-9(13)7-4-3-5-8(12)10(7)14-11/h3-5H,6H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AZYHMVLQDDDWCY-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CC(=O)C2=C(O1)C(=CC=C2)F)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H11FO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
194.20 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
885266-62-6 | |
| Record name | 8-fluoro-2,2-dimethyl-3,4-dihydro-2H-1-benzopyran-4-one | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


